![molecular formula C17H12N6O2S B3019019 6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868970-30-3](/img/structure/B3019019.png)
6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related [1,2,4]triazolo[1,2-a]pyridazine derivatives involves the methylation of [1,2,4]triazolo[1,2-a]pyridazine-1-thiones under mild conditions . This process is guided by computational studies aimed at optimizing the molecular structure for inhibiting the inducible nitric oxide synthase (iNOS). Although the specific synthesis route for "6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine" is not detailed, the methodologies applied to similar compounds suggest a multi-step synthetic approach that may include sulfanyl group introduction and nitration reactions.
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives is characterized by a rigid scaffold that replaces the easily isomerized (Z,E)-butadiene linker found in vinylogous CA-4 analogues . This rigidity is crucial for the biological activity of these compounds as it affects their interaction with biological targets such as tubulin. The presence of substituents like the 3-nitrophenylmethylsulfanyl group in the compound of interest would likely influence its binding affinity and specificity.
Chemical Reactions Analysis
The chemical behavior of related compounds includes an unexpected formation of side-products via oxidation . This indicates that the compound "this compound" may also undergo similar reactions under certain conditions, which could be relevant for its stability and reactivity. The nitro group in particular may be involved in redox reactions or serve as a handle for further chemical modifications.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not provided, the properties of related compounds can offer some insights. These compounds generally exhibit moderate to potent antiproliferative activity , and their physical properties such as solubility and crystallinity would be influenced by the nature of their substituents. The presence of a nitro group and a sulfanyl group in the compound of interest suggests it may have distinct solubility and reactivity profiles compared to its analogues.
properties
IUPAC Name |
6-[(3-nitrophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O2S/c24-23(25)14-3-1-2-12(10-14)11-26-16-5-4-15-19-20-17(22(15)21-16)13-6-8-18-9-7-13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJNPBJBHKGASS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide](/img/structure/B3018936.png)

![2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B3018938.png)
![2-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-4-methyl-1,3-thiazole](/img/structure/B3018940.png)
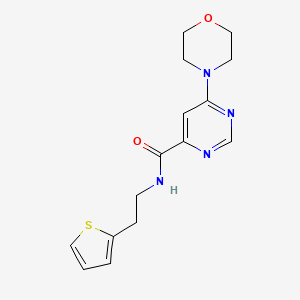
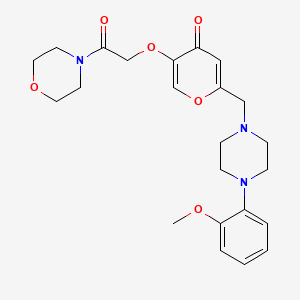
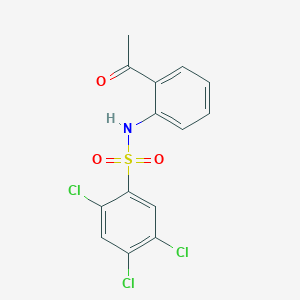

![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)hexanamide](/img/structure/B3018948.png)
![Methyl (1R,5S,6R)-3-benzyl-6-fluoro-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B3018950.png)

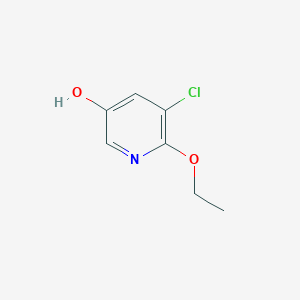
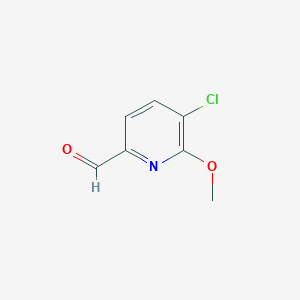
![2-Chloro-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B3018957.png)